Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate
Overview
Description
Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate is a chemical compound with the molecular formula C4H3F2KO4 and a molecular weight of 192.16 g/mol . It is known for its unique structure, which includes both fluorine and methoxy groups, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate typically involves the reaction of 2,2-difluoro-3-methoxy-3-oxopropanoic acid with a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt . The reaction conditions often include maintaining a specific temperature and pH to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various substituted derivatives and oxidized or reduced forms of the compound .
Scientific Research Applications
Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and methoxy groups into target molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various substrates, influencing the reactivity and stability of the compound . The methoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Potassium 2,2-difluoro-3-hydroxy-3-oxopropanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Potassium 2,2-difluoro-3-ethoxy-3-oxopropanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Potassium 2,2-difluoro-3-methoxy-3-oxopropanoate is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
potassium;2,2-difluoro-3-methoxy-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O4.K/c1-10-3(9)4(5,6)2(7)8;/h1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNVESSVDCWNKJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)[O-])(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2KO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.